

# In silico modeling of N-(furan-2-ylmethyl)-3-iodoaniline

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## Compound of Interest

Compound Name: *N-(furan-2-ylmethyl)-3-iodoaniline*

Cat. No.: B12127809

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## \*\*Whitepaper: A

Technical Guide to the In Silico Modeling of **N-(furan-2-ylmethyl)-3-iodoaniline**\*\*

Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for potential therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the computational modeling of **N-(furan-2-ylmethyl)-3-iodoaniline**, a novel small molecule with potential for further development. Due to the limited publicly available experimental data on this specific compound, this document serves as a methodological case study, outlining the complete process from ligand preparation to detailed molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. As a plausible case study, we investigate its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[5][6] All protocols, illustrative data, and logical workflows are detailed to provide a practical framework for researchers.

## Introduction to N-(furan-2-ylmethyl)-3-iodoaniline

**N-(furan-2-ylmethyl)-3-iodoaniline** is an aromatic amine containing three key structural motifs: a furan ring, a central aniline core, and an iodine substituent. The furan and iodoaniline

moieties are found in various compounds with demonstrated biological activity, including antimicrobial agents and kinase inhibitors.[7][8] The iodine atom, in particular, can participate in halogen bonding and other specific interactions within a protein binding pocket, making it a feature of interest for rational drug design.

This guide will use **N-(furan-2-ylmethyl)-3-iodoaniline** as a candidate ligand to demonstrate a full in silico evaluation pipeline.

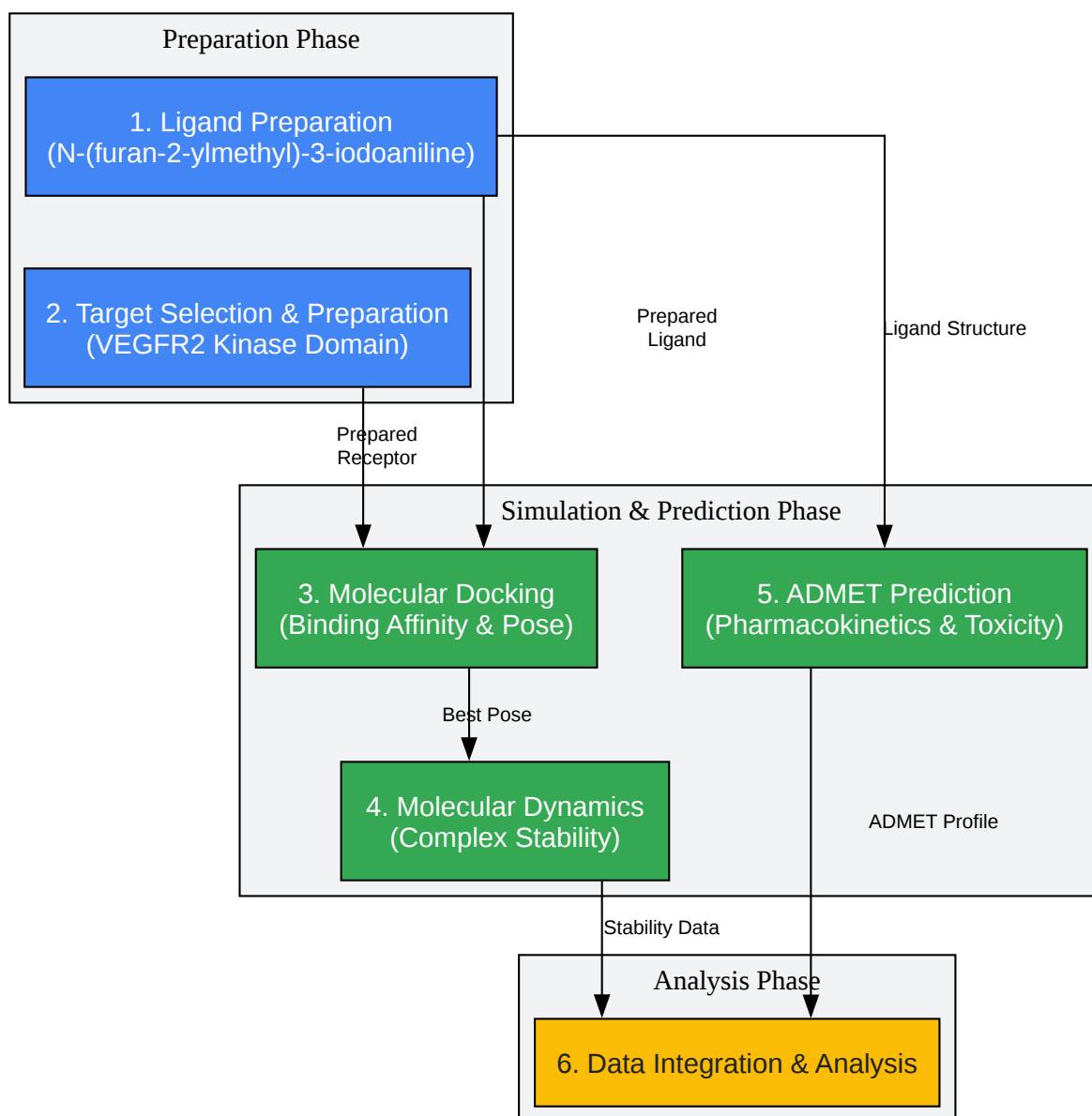
## Physicochemical Properties (Illustrative)

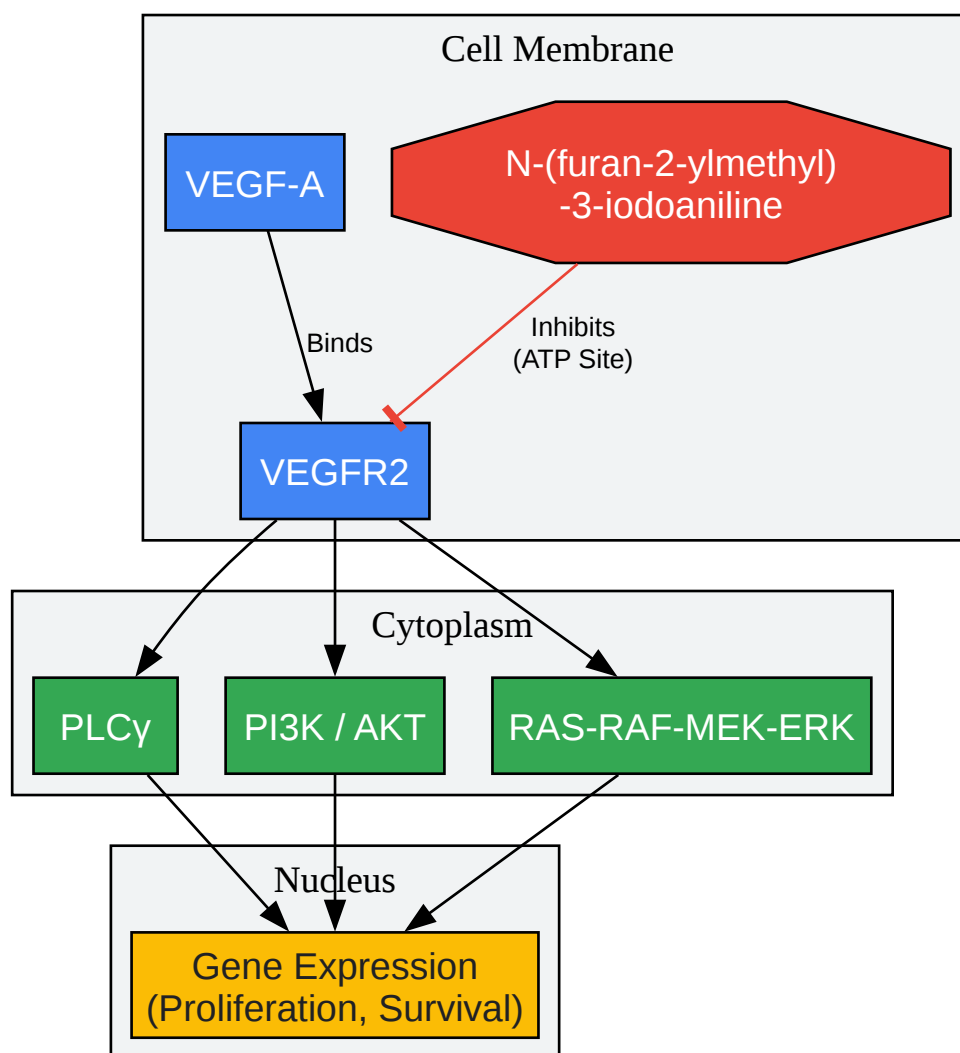
A foundational step in any modeling study is the characterization of the ligand. The properties of **N-(furan-2-ylmethyl)-3-iodoaniline** were calculated using computational tools.

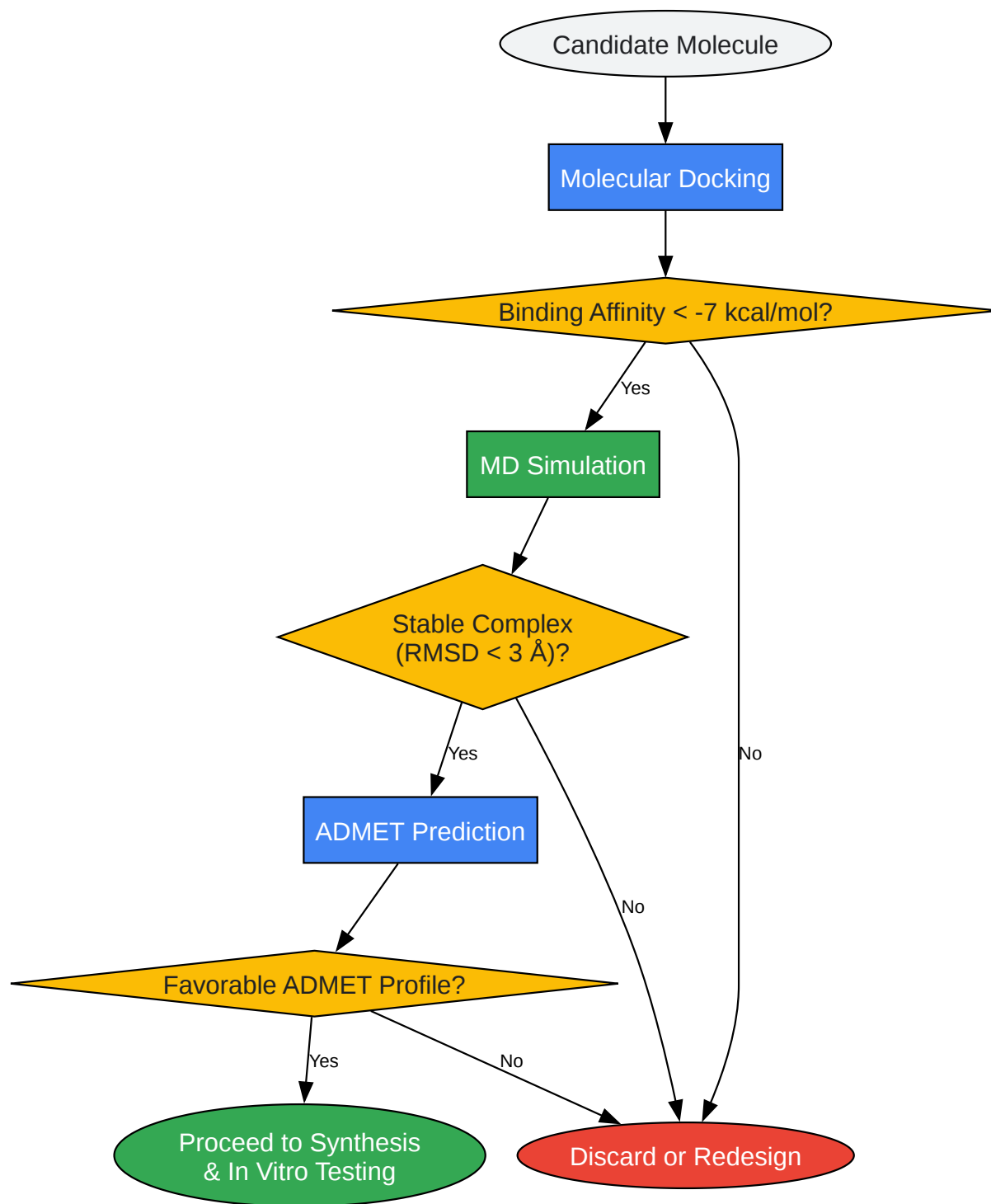
Property	Value	Method/Source
Molecular Formula	C11H10INO	-
Molecular Weight	299.11 g/mol	-
SMILES	<chem>C1=CC(=C(C=C1)I)NCC2=CC=CO2</chem>	-
Calculated LogP	3.85	XLogP3 Algorithm
Hydrogen Bond Donors	1	Computational Count
Hydrogen Bond Acceptors	2	Computational Count
Rotatable Bonds	3	Computational Count

## A Standardized In Silico Modeling Workflow

The computational evaluation of a small molecule follows a structured pipeline to ensure reproducibility and rigor. This workflow systematically narrows down the potential efficacy and safety of a compound before committing to expensive and time-consuming wet-lab experiments.[2]







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